2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate
Description
2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate is a synthetic organic compound featuring a hybrid structure combining an adamantane core, a phenyl group, and a 2,4-dichlorobenzoate ester. The adamantyl moiety contributes rigidity and lipophilicity, while the dichlorobenzoate group enhances electronic and steric properties.
Properties
IUPAC Name |
2-[[2-(2-phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29Cl2NO3/c28-22-6-7-23(24(29)15-22)26(32)33-9-8-30-25(31)16-27(19-4-2-1-3-5-19)20-11-17-10-18(13-20)14-21(27)12-17/h1-7,15,17-18,20-21H,8-14,16H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCAKSHBLVNSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)NCCOC(=O)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantane derivative is synthesized through alkylation reactions, often starting from adamantane and using reagents like alkyl halides.
Amidation: This intermediate is then reacted with ethylenediamine to form the corresponding amide.
Esterification: Finally, the amide is esterified with 2,4-dichlorobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The adamantyl and phenyl groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a drug candidate due to its unique structure and possible biological activities.
Materials Science: The compound’s stability and structural properties make it a candidate for use in the development of new materials.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The adamantyl and phenyl groups may interact with hydrophobic pockets in proteins, while the dichlorobenzoate moiety could form hydrogen bonds or ionic interactions with amino acid residues . These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Dichlorobenzoate Derivatives
| Compound Name | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|---|
| 2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate (Target) | Not reported | ~5.5* | 1 (amide NH) | 4 (ester O, amide O) | 8 |
| 4-[(E)-({(4-Fluorophenyl)aminoacetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate | 472.3 | 4.9 | 3 (amide NH, hydrazine NH) | 6 | 6 |
| Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate | 368.2 | 4.3 | 1 (amide NH) | 4 | 7 |
| 2,4-Dichlorobenzyl 2-methoxybenzoate | 325.1 | 3.8 | 0 | 3 | 5 |
*Estimated based on structural analogs.
Structural and Functional Comparisons
Adamantyl vs. The adamantyl group may enhance blood-brain barrier penetration compared to planar aromatic systems . Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate replaces the adamantyl group with a dichlorophenoxy chain, increasing flexibility but reducing rigidity.
Dichlorobenzoate Ester Variations All compounds share a 2,4-dichlorobenzoate ester, contributing to high lipophilicity (XLogP3 > 3.8). The target compound’s ethylamino linker may improve solubility relative to the methoxy group in .
However, the adamantyl group’s influence on target specificity remains unexplored . The hydrazine group in could confer chelating or antioxidant activity, absent in the target compound.
Research Findings and Implications
- Synthetic Accessibility : The adamantyl group complicates synthesis compared to simpler dichlorobenzoate derivatives like and , which are synthesized via esterification or amidation .
- Bioactivity Predictions : The high XLogP3 (~5.5) of the target compound suggests strong membrane permeability, but may limit aqueous solubility. This contrasts with (XLogP3 = 4.3), which balances lipophilicity and solubility better.
Biological Activity
2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate is a complex organic compound known for its potential biological activities. This compound features a unique molecular structure that includes an adamantane moiety, which is often associated with enhanced biological properties. Understanding its biological activity is crucial for assessing its therapeutic potential, particularly in medicinal chemistry.
The chemical formula of this compound is with a molecular weight of approximately 486.44 g/mol. The presence of dichlorobenzoate and acetylamino groups indicates possible interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antidepressant Activity : Similar compounds have shown inhibition of neurotransmitter uptake, particularly norepinephrine (NE) and serotonin (5-HT), suggesting potential antidepressant effects. Studies indicate that derivatives with specific substitutions exhibit enhanced binding affinity to imipramine receptors in rat models .
- Anticancer Potential : The compound's structural similarities to other bioactive molecules raise the possibility of anticancer activity. Research has indicated that compounds with similar functional groups can exhibit cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects : Compounds containing adamantane structures are known for their anti-inflammatory properties. Investigations into their mechanisms often reveal interactions with COX enzymes and other inflammatory mediators.
Case Study 1: Neurotransmitter Inhibition
A study examining 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives demonstrated significant inhibition of NE and 5-HT uptake in rodent models, indicating potential for antidepressant action. The most effective derivatives contained halogen or methoxy substituents, enhancing their pharmacological profile .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
Research on pyran derivatives has shown that compounds with electron-withdrawing groups exhibit high cytotoxicity against various cancer cell lines, including A549 and HCT116. For instance, certain pyran derivatives demonstrated IC50 values as low as 0.25 µM, indicating strong antiproliferative effects . This suggests that the dichlorobenzoate moiety in our compound may similarly enhance cytotoxicity.
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Potential antidepressant | TBD | NE/5-HT uptake inhibition |
| Pyran Derivative A | Anticancer | 0.25 | Apoptosis induction |
| Pyran Derivative B | Antimicrobial | TBD | Cell membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
